molecular formula C17H17ClN2O3 B267131 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B267131
M. Wt: 332.8 g/mol
InChI Key: XWIVWYAOOYCLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide for laboratory experiments is its relatively low toxicity and high selectivity for its target enzymes and receptors. However, one of the limitations is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide involves the reaction of 4-chlorobenzoic acid with N-(2-methoxyethyl)benzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using chromatographic techniques.

Scientific Research Applications

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-23-10-9-19-16(21)13-3-2-4-15(11-13)20-17(22)12-5-7-14(18)8-6-12/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

InChI Key

XWIVWYAOOYCLHN-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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